Kanamycin sulfate is widely employed as a selection marker in genetic engineering experiments. [] Researchers introduce genes encoding kanamycin resistance (KanR) alongside the gene of interest into plasmids or other vectors. When transformed cells are exposed to kanamycin, only those that successfully incorporated the vector and express the KanR gene can survive and grow. This allows scientists to efficiently select for cells containing the desired genetic modification.
Kanamycin sulfate is a mixture of three major components: kanamycin A (the main component), kanamycin B, and kanamycin C []. It is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus []. It plays a crucial role in research by acting as a selection agent in cell culture media and inhibiting the growth of unwanted bacteria [, ].
Kanamycin A, the primary component, possesses a complex structure with five glycosidic linkages. Key features include a central 2-deoxystreptamine ring linked to three aminocyclitol moieties (kanamycin B and C have slightly different structures) []. These moieties are responsible for the antibiotic's interaction with ribosomes [].
Kanamycin is naturally produced by Streptomyces kanamyceticus through a complex biosynthetic pathway. However, large-scale production relies on fermentation of the bacteria [].
Limited information exists on the specific decomposition pathways of kanamycin sulfate. However, as with other aminoglycosides, it is likely to degrade under extreme temperature or strong acidic/basic conditions [].
Kanamycin sulfate can be harmful if inhaled, ingested, or absorbed through the skin. It can cause irritation and inflammation of the eyes, skin, and respiratory tract.
Health Hazard